Methyl 4-(bromomethyl)benzenesulfonate
Overview
Description
Methyl 4-(bromomethyl)benzenesulfonate is an organic compound with the molecular formula C8H9BrO3S. It is a white solid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromomethyl group and a sulfonate ester group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)benzenesulfonate can be synthesized through the bromination of methyl benzenesulfonate. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) as the solvent. The reaction typically proceeds at reflux temperature, resulting in the formation of the desired bromomethyl compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields methyl 4-(azidomethyl)benzenesulfonate, while oxidation with potassium permanganate produces 4-(bromomethyl)benzenesulfonic acid.
Scientific Research Applications
Methyl 4-(bromomethyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: this compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)benzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the sulfonate ester group can participate in various electrophilic reactions. These interactions enable the compound to modify other molecules and form new chemical bonds, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chloromethyl)benzenesulfonate
- Methyl 4-(iodomethyl)benzenesulfonate
- Methyl 4-(methylsulfonyl)benzenesulfonate
Uniqueness
Methyl 4-(bromomethyl)benzenesulfonate is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a more efficient reagent for certain types of chemical reactions, particularly nucleophilic substitutions. Additionally, the sulfonate ester group enhances the compound’s solubility and stability, making it easier to handle and use in various applications.
Properties
IUPAC Name |
methyl 4-(bromomethyl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEHDSOVAWDGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290101 | |
Record name | methyl 4-(bromomethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-97-2 | |
Record name | NSC66554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(bromomethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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